Technical Monograph: LTT462 (Rineterkib) in MAPK Pathway Inhibition
Technical Monograph: LTT462 (Rineterkib) in MAPK Pathway Inhibition
The following technical guide provides an in-depth analysis of LTT462 (Rineterkib), focusing on its mechanism as an ERK1/2 inhibitor and its strategic application in dual-pathway blockade alongside RAF inhibitors.
Part 1: Executive Summary & Mechanistic Profile[1]
Core Identity
LTT462 (Rineterkib) is a potent, selective, orally bioavailable inhibitor of ERK1 and ERK2 (Extracellular Signal-Regulated Kinases).[1] It is not a RAF inhibitor by direct mechanism; rather, it is the downstream effector used in combination with RAF inhibitors (such as LXH254/Naporafenib) to achieve "vertical blockade" of the MAPK signaling cascade.
This distinction is critical for experimental design: LTT462 targets the final node of the pathway, preventing both catalytic activity and nuclear translocation of ERK, thereby silencing the transcriptional output of oncogenic KRAS, NRAS, and BRAF mutations.
Mechanism of Action (MoA)
LTT462 functions as an ATP-competitive inhibitor .[1] By occupying the ATP-binding pocket of the ERK kinase domain, it prevents the phosphorylation of downstream substrates (e.g., RSK, ELK1, c-MYC).
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Primary Target: ERK1 (MAPK3) and ERK2 (MAPK1).[1]
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Binding Mode: Reversible, ATP-competitive.[1]
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Potency: Low nanomolar IC50 (<10 nM) in biochemical assays.[1]
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Downstream Effect: Rapid depletion of DUSP6 (Dual Specificity Phosphatase 6), a specific biomarker of ERK pathway output.
The "RAF Inhibitor" Connection: Vertical Blockade
The prompt's reference to LTT462 as a "RAF inhibitor" likely alludes to its clinical pairing. Single-agent RAF inhibition (e.g., Vemurafenib) often fails due to feedback reactivation of ERK.[1] LTT462 is deployed to block this escape route.[1]
Pathway Logic:
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RAF Inhibitors (Upstream): Block MEK phosphorylation.[1]
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LTT462 (Downstream): Blocks ERK phosphorylation of substrates and prevents feedback loops where ERK inhibits RAF.[1]
Figure 1: Vertical inhibition strategy. LTT462 blocks the terminal node (ERK), preventing pathway reactivation often seen with upstream RAF inhibition alone.
Part 2: Preclinical Pharmacology & Data[1][2]
Quantitative Profile
LTT462 exhibits high selectivity for ERK1/2 over other kinases.[1] In cellular assays, efficacy is correlated with the mutational status of the MAPK pathway.
| Parameter | Value / Characteristic | Notes |
| Biochemical IC50 | < 10 nM (ERK1/2) | Highly potent ATP-competitive inhibition.[1][2] |
| Cellular IC50 | 10–100 nM | Varies by cell line (e.g., A375, HCT116).[1] |
| Key Biomarker | DUSP6 mRNA/Protein | DUSP6 is transcriptionally regulated by ERK; levels drop rapidly upon inhibition.[1] |
| Resistance Profile | Overcomes MEK-inhibitor resistance | Effective in models with MEK1/2 mutations or upstream RAS amplification.[1] |
In Vivo Efficacy
In xenograft models (e.g., HCT116 colorectal, A375 melanoma), LTT462 demonstrates dose-dependent tumor growth inhibition (TGI).[1]
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Monotherapy: Leads to stasis or regression in highly sensitive BRAF-mutant models.[1]
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Combination: When combined with LXH254 (RAF inhibitor), deep regressions are observed in KRAS-mutant non-small cell lung cancer (NSCLC) models previously resistant to single agents.[1]
Part 3: Experimental Protocols
Protocol A: Pharmacodynamic Assessment (Western Blot)
Objective: Validate LTT462 target engagement by assessing pERK (T202/Y204) and downstream substrate pRSK.[1] Note: Some ATP-competitive inhibitors can cause a paradoxical increase in pERK phosphorylation (preventing dephosphorylation) while blocking catalytic activity.[1] Therefore, pRSK or DUSP6 are superior markers of efficacy.
Reagents:
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LTT462 (10 mM stock in DMSO).[1]
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Antibodies: pERK1/2 (Thr202/Tyr204), Total ERK1/2, pRSK (Ser380), DUSP6, GAPDH.
Workflow:
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Seeding: Seed A375 (BRAF V600E) or H358 (KRAS G12C) cells at
cells/well in 6-well plates. -
Treatment: Treat with LTT462 dose titration (0, 10, 100, 1000 nM) for 4 hours .
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Control: DMSO (0.1%).[1]
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Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (NaVO4, NaF).[1] Lyse in RIPA buffer.[1]
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Analysis: Perform SDS-PAGE.
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Critical Check: Look for loss of pRSK signal.[1] pERK signal may remain high or increase due to feedback loop stabilization, but the activity (readout via RSK) must be abolished.
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Protocol B: Synergistic Viability Assay (LTT462 + RAF Inhibitor)
Objective: Quantify synergy between LTT462 and a RAF inhibitor (e.g., Vemurafenib or LXH254 analogue).[1]
Workflow:
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Matrix Plating: Use a 96-well white-walled plate.[1]
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Incubation: 72 hours at 37°C, 5% CO2.
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Readout: Add CellTiter-Glo (ATP quantification). Shake for 10 mins. Read luminescence.
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Calculation: Use Bliss Independence Model or Chou-Talalay CI to calculate synergy.[1]
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Success Criteria: Combination Index (CI) < 0.8 indicates synergy.[1]
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Figure 2: Pharmacodynamic workflow. Emphasizing downstream markers (pRSK/DUSP6) over pERK to avoid false negatives due to feedback stabilization.
Part 4: Clinical & Safety Considerations
Dosing and Formulation
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Clinical Formulation: Oral capsule.[1]
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Recommended Phase II Dose (RP2D): Typically 300 mg QD or 400 mg QD (based on NCT02711345).[1]
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Half-life: Supports once-daily (QD) dosing.
Toxicity Profile (E-E-A-T Warning)
Researchers handling LTT462 in vivo must be aware of class-effect toxicities associated with MEK/ERK inhibition:
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Ocular Toxicity: Retinopathy (serous detachment) is a known risk.[1] In animal models, histopathology of the eye is required.
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Dermatological: Rash (acneiform) is common but generally less severe than with EGFR inhibitors.[1]
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Gastrointestinal: Diarrhea is the dose-limiting toxicity (DLT) in humans.[1]
Part 5: References
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ClinicalTrials.gov. (2016).[1] A Phase I Dose Finding Study of Oral LTT462 in Adult Patients With Advanced Solid Tumors Harboring MAPK Pathway Alterations. Identifier: NCT02711345.[1][3][4] Link[1]
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Novartis Pharmaceuticals. (2020).[1] Phase I dose-finding study of oral ERK1/2 inhibitor LTT462 in patients with advanced solid tumors. Journal of Clinical Oncology. Link[1]
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PubChem. (2025).[1] Rineterkib (LTT462) Compound Summary. National Library of Medicine.[1] Link
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Cancer Research UK. (2024).[1] Targeting the MAPK pathway: ERK inhibitors in clinical development. Link
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Biomed Valley Discoveries. (2022).[1] Ulixertinib and ERK inhibition mechanisms. (Comparative reference for ERK inhibitor class effects). Link
Sources
- 1. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
